Cas no 82410-32-0 (Ganciclovir)

El ganciclovir es un análogo nucleósido acíclico de la guanosina que actúa como agente antiviral, principalmente contra virus de la familia Herpesviridae, incluido el citomegalovirus (CMV). Su mecanismo de acción se basa en la inhibición selectiva de la ADN polimerasa viral, lo que interrumpe la replicación del ADN viral. Este compuesto presenta una alta afinidad por las enzimas virales, lo que reduce su impacto en las polimerasas celulares humanas, minimizando así la toxicidad sistémica. El ganciclovir es particularmente eficaz en el tratamiento de infecciones por CMV en pacientes inmunodeprimidos, como receptores de trasplantes o individuos con VIH. Su biodisponibilidad mejora significativamente en su forma profármaco, el valganciclovir.
Ganciclovir structure
Ganciclovir structure
Nombre del producto:Ganciclovir
Número CAS:82410-32-0
MF:C9H13N5O4
Megavatios:255.230621099472
MDL:MFCD00870588
CID:60435
PubChem ID:24278453

Ganciclovir Propiedades químicas y físicas

Nombre e identificación

    • 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one
    • Ganciclovir
    • Ganciclovir Hydrate
    • Ganciclovir (BW B759U, BW 759, DHPG, 2'-Nor-2'-deoxyguanosine ,BIOLF-62,2'-NDG,Cytovene®, Cymevene®, Vitrasert®)
    • 2'-ndg
    • 2'-Nor-2'-deoxyguanosine
    • biolf62
    • BW 759
    • bw-759
    • cymevan
    • cymevene
    • gancyclovir
    • GVC
    • HHEMG
    • 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one
    • 9-(1,3-Dihydroxy-2-propoxymethyl)guanine
    • DHPG
    • Ganciclovir ready made solution
    • 9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine Hydrate
    • 2-Amino-1,9-dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6H-purin-6-one
    • 9-((2-Hydroxy-1-(hydroxymethyl)ethoxy)-methyl)guanine
    • 2'-Nor-2'-deo
    • Cytovene
    • Vitrasert
    • Zirgan
    • Hydroxyacyclovir
    • Ganciclovirum
    • Virgan
    • Biolf 62
    • Ganciclovirum [Latin]
    • BW 759U
    • 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine
    • 9-(1,3-DIHYDROXY-PROPOXYMETHANE)GUANINE
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one
    • GA2
    • Cyt
    • 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one (ACI)
    • 2-Amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one
    • 2-Amino-9-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)-1,9-dihydro-purin-6-one
    • 2-Amino-9-[[(1,3-dihydroxypropan-2-yl)oxy]methyl]-6,9-dihydro-3H-purin-6-one
    • 2′-NDG
    • 2′-Nor-2′-deoxyguanosine
    • BW-B 759U
    • Denosine
    • Ganguard
    • Ganquard
    • Gengxiluowei
    • MeSH ID: D015774
    • Nataclovir
    • Natclovir
    • RS 21592
    • Vitrasert Implant
    • SR-01000721941-3
    • NCGC00015471-06
    • NC00647
    • BIDD:GT0783
    • 9-[[(1,3-Dihydroxy-2-propyl)oxy]methyl]guanine
    • Valganciclovir hydrochloride impurity a
    • 2-amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
    • A840322
    • HMS3259B13
    • BCP12705
    • GCV & MSL
    • CCG-204629
    • 9-(1,3-dihydroxy-2-propoxymethyl)-guanine
    • 9-(1,3-dihydroxy-2propoxymethyl)guanine
    • 2-Amino-1,9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-H-purin-6-one
    • SCHEMBL3033
    • IRSCQMHQWWYFCW-UHFFFAOYSA-N
    • Prestwick3_000839
    • HMS2090K08
    • Ganciclovir, Antibiotic for Culture Media Use Only
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-9H-purin-6-ol
    • 2-[(2-amino-6-hydroxypurin-9-yl)methoxy]propane-1,3-diol
    • 2-amino-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-3H-purin-6-one
    • DTXSID8041032
    • CHEBI:465284
    • Ganciclovir,(S)
    • Tox21_110160_1
    • NCGC00015471-02
    • NSC759656
    • GANCICLOVIR [MART.]
    • MB3795
    • FT-0668948
    • AKOS026749928
    • VALGANCICLOVIR HYDROCHLORIDE IMPURITY A [USP IMPURITY]
    • Lopac-G-2536
    • NCGC00015471-05
    • HMS3371H01
    • GANCICLOVIR [EMA EPAR]
    • PDSP1_000816
    • HMS2235C21
    • MFCD00870588
    • CCRIS 9212
    • NCGC00015471-08
    • SPBio_002718
    • NCGC00261224-01
    • methyl)-1H-purin-6(9H)-one
    • HY-13637
    • EN300-49857
    • GANCICLOVIR [EP IMPURITY]
    • PDSP2_000803
    • Ganciclovir 100 microg/mL in Acetonitrile:Water
    • GCV
    • SMR000058324
    • NCGC00015471-04
    • 2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol
    • EU-0100539
    • GANCICLOVIR [MI]
    • G0315
    • SW197135-3
    • BIOLF-62
    • SR-01000721941
    • CS-2014
    • GANCICLOVIR [USP-RS]
    • GANCICLOVIR [USAN]
    • 9-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)guanine
    • EC 627-054-3
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)
    • Guanine, 9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
    • Ganciclovir, United States Pharmacopeia (USP) Reference Standard
    • SR-01000075894-4
    • Z594284200
    • Cytovene (TN)
    • Zirgan (TN)
    • GANCICLOVIR [USP MONOGRAPH]
    • CAS_82410-32-0
    • NCGC00093928-02
    • BSPBio_000797
    • G 2536
    • 2-amino-9-(2-hydroxy-1-hydroxymethylethoxymethyl)-6,9-dihydro-1H-6-purinone
    • NSC 759656
    • HMS3714H19
    • NS00003516
    • KS-1065
    • GANCICLOVIR [EP MONOGRAPH]
    • D00333
    • 82410-32-0
    • NCGC00015471-16
    • NCGC00093928-01
    • BW-759U
    • P9G3CKZ4P5
    • BW-795
    • DTXCID6021032
    • BPBio1_000877
    • GANCICLOVIR [WHO-DD]
    • Tox21_110160
    • Prestwick1_000839
    • Prestwick2_000839
    • AKOS037492029
    • NCGC00168567-01
    • Opera_ID_284
    • BDBM85707
    • Ganciclovir [USAN:USP:INN:BAN:JAN]
    • 9-((1,3-Dihydroxy-2-propoxy)methyl)guanine
    • Ganciclovir (JAN/USP/INN)
    • HMS2097H19
    • SDCCGSBI-0050522.P002
    • GANCICLOVIR [INN]
    • DRG-0018
    • NSC-759656
    • HMS3604L19
    • C07019
    • SY027981
    • Prestwick0_000839
    • NCGC00015471-03
    • Cymeven
    • NCGC00015471-01
    • SR-01000075894-1
    • GANCICLOVIR [JAN]
    • Ganciclovir, Pharmaceutical Secondary Standard; Certified Reference Material
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
    • 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
    • SMP2_000038
    • SCHEMBL14491348
    • MLS000028481
    • Prestwick_1068
    • LP00539
    • GCV & 1110U81
    • C9H13N5O4
    • Lopac0_000539
    • CHEMBL182
    • BDBM50237614
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-1,9-dihydro-6H-purin-6-one
    • s1878
    • FT-0611007
    • Ganciclovir, European Pharmacopoeia (EP) Reference Standard
    • Pharmakon1600-01502362
    • GANCICLOVIR [HSDB]
    • BG164496
    • Vitrasert (TN)
    • RS-21592
    • DB01004
    • Ganciclovir, 1.0 mg/mL (1% 1M HCl in Methanol), certified reference material
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-3H-purin-6(9H)-one
    • UNII-P9G3CKZ4P5
    • AC-8069
    • NSC_3454
    • CAS-82410-32-0
    • NCGC00188980-01
    • HMS3655M18
    • Tox21_500539
    • HSDB 6512
    • 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-1H-purin-6(9H)-one
    • SR-01000075894
    • 2-(6-Amino-purin-9-ylmethoxy)-propane-1,3-diol
    • GANCICLOVIR [ORANGE BOOK]
    • MLS001077349
    • HMS1570H19
    • Q-201148
    • Q417640
    • Guanine, 9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- and MSL, neutralizing monoclonal antibody
    • Citovirax
    • A935676
    • 9-[[2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine
    • AKOS004119898
    • 2-((6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diol
    • HMS3261L19
    • Ganciclovir, >=99% (HPLC), powder
    • GANCICLOVIR [VANDF]
    • 2-amino-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-1H-purin-6-one
    • 2-amino-9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}-1,9-dihydro-6H-purin-6-one
    • ST-605
    • 2-[(2-amino-6-hydroxy-9H-purin-9-yl)methoxy]propane-1,3-diol
    • BRD-K22662435-001-18-3
    • BBL029078
    • 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6,9-dihydro-1H-purin-6-one
    • STL514515
    • 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one
    • BRD-K22662435-001-17-5
    • STK801910
    • BRD-K22662435-001-19-1
    • MDL: MFCD00870588
    • Renchi: 1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
    • Clave inchi: IRSCQMHQWWYFCW-UHFFFAOYSA-N
    • Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)COC(CO)CO

Atributos calculados

  • Calidad precisa: 255.09700
  • Masa isotópica única: 255.096754
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 346
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 9
  • Superficie del Polo topológico: 135

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.3559 (rough estimate)
  • Punto de fusión: 250°C(dec.)(lit.)
  • Punto de ebullición: 398.46°C (rough estimate)
  • Punto de inflamación: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • índice de refracción: 1.7610 (estimate)
  • Disolución: 0.1 M HCl: 10 mg/mL
  • PSA: 139.28000
  • Logp: -1.38970
  • Color / forma: 10 mM in DMSO
  • Merck: 4363
  • Disolución: 0.1 M HCl: 10 mg/mL

Ganciclovir Información de Seguridad

  • Símbolo: GHS08
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H360
  • Declaración de advertencia: P201-P308 + P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 46-11-23/24/25-39/23/24/25
  • Instrucciones de Seguridad: S53-S36/37/39-S45
  • Rtecs:MF8407000
  • Señalización de mercancías peligrosas: T
  • Toxicidad:LD50 i.p. in mice: 1-2 g/kg (Martin)
  • Condiciones de almacenamiento:2-8°C
  • Términos de riesgo:R46; R60; R61

Ganciclovir Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ganciclovir PrecioMás >>

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MedChemExpress
HY-13637-100mg
Ganciclovir
82410-32-0 99.77%
100mg
¥580 2024-04-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6904-250mg
Ganciclovir
82410-32-0 98%
250mg
¥1540.00 2023-09-09
abcr
AB438425-5g
2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one, 95%; .
82410-32-0 95%
5g
€78.90 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21867-5G
2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one
82410-32-0 95%
5g
¥ 429.00 2023-04-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0688-50 mg
Ganciclovir
82410-32-0 99.55%
50mg
¥344.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G871935-5g
GANCICLOVIR
82410-32-0 98%
5g
¥168.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0688-200 mg
Ganciclovir
82410-32-0 99.55%
200mg
¥746.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
232823-5G
Ganciclovir, 99%, an antiviral compound for feline herpesvirus type-1
82410-32-0 99%
5G
¥ 846 2022-04-26
abcr
AB438425-1 g
2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one, 95%; .
82410-32-0 95%
1g
€58.00 2022-03-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6904-50mg
Ganciclovir
82410-32-0 98%
50mg
¥416.00 2023-09-09

Ganciclovir Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Referencia
Synthesis of 8-[18F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography
Namavari, M.; et al, Nuclear Medicine and Biology, 2000, 27(2), 157-162

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane
2.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
2.2 Reagents: Tetrabutylammonium iodide Solvents: 1,2-Dichloroethane
3.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Cyclohexene Catalysts: Palladium chloride Solvents: Ethanol
1.2 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
Referencia
Catalytic effect of tetrabutylammonium fluoride in the preparation of secoribonucleosides
Hakimelahi, Gholam H.; et al, Helvetica Chimica Acta, 1989, 72(7), 1495-500

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  24 h, reflux
Referencia
An Improved Total Synthesis of PET HSV-tk Gene Expression Imaging Agent 9-[(3-[18F]Fluoro-1-hydroxy-2-propoxy)methyl]guanine ([18F]FHPG)
Wang, Ji-Quan; et al, Synthetic Communications, 2004, 34(5), 917-932

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  10 - 15 °C; 2 h, 25 °C
Referencia
A facile synthesis of potent antiherpes drug substance, ganciclovir, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, using a new masked glycerol derivative
Prasada Raju, V. V. N. K. V.; et al, ARKIVOC (Gainesville, 2009, (12), 296-301

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide
Referencia
A facile synthesis of 9-(1,3-dihydroxy-2-propoxymethyl)guanine (ganciclovir) from guanosine
Boryski, Jerzy; et al, Synthesis, 1999, (4), 625-628

Métodos de producción 7

Condiciones de reacción
Referencia
1-Monophosphate esters, 1,3-bisphosphate esters and cyclic phosphate esters of 9-(1,3-dihydroxy-2-propoxymethyl)guanine as antiviral agents
, European Patent Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol
Referencia
Novel radiosynthesis of PET HSV-tk gene reporter probes [18F]FHPG and [18F]FHBG employing dual Sep-Pak SPE techniques
Wang, Ji-Quan; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 3933-3938

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  17 h, rt
Referencia
A novel approach to the synthesis of the purine anti-viral agent gancyclovir
Sariri, Reyhaneh; et al, Indian Journal of Chemistry, 2003, (3), 651-654

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Synthesis of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) via condensation of N2,9-diacetylguanine with a sulfinylmethyl ether
McGee, Danny P. C.; et al, Synthetic Communications, 1988, 18(14), 1651-60

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  0 °C
1.2 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Novel radiosynthesis of PET HSV-tk gene reporter probes [18F]FHPG and [18F]FHBG employing dual Sep-Pak SPE techniques
Wang, Ji-Quan; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 3933-3938

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Xylene
2.1 Reagents: Methylamine Solvents: Methanol ,  Water
3.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referencia
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate
1.2 Reagents: Tetrabutylammonium iodide Solvents: 1,2-Dichloroethane
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Acyclic nucleosides containing two heterocyclic bases
Ogilvie, Kelvin K.; et al, Nucleosides & Nucleotides, 1986, 5(2), 169-83

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referencia
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol
Referencia
Efficient synthesis of 1,2-seco and 1,2-seco-2-nor pyrimidine and purine nucleosides
Azymah, Muhammad; et al, Tetrahedron Letters, 1989, 30(45), 6165-8

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide
Referencia
9-(1,3-Dihydroxy-2-propoxymethyl)guanine: a new potent and selective antiherpes agent
Martin, John C.; et al, Journal of Medicinal Chemistry, 1983, 26(5), 759-61

Métodos de producción 18

Condiciones de reacción
Referencia
2,6-Substituted-9-(1,3-dihydroxy-2-propoxymethyl)purines and certain derivatives
, European Patent Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Ethanol ,  Water
1.3 Reagents: Dimethylamine Solvents: Water
Referencia
Preparation of guanine derivatives
, Poland, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 115 °C
Referencia
Efficient synthesis of 9-(4-[18F]fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG) and 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine ([18F]FHPG)
Liu, Jie; et al, Journal of Fluorine Chemistry, 2017, 201, 24-42

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Methanol ,  Water
2.1 Reagents: Methylamine ,  Potassium acetate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ,  Water
Referencia
Intermediate of anti-viral medicine, their preparation and use
, China, , ,

Métodos de producción 22

Condiciones de reacción
Referencia
Antiviral compounds
, European Patent Organization, , ,

Ganciclovir Raw materials

Ganciclovir Preparation Products

Ganciclovir Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82410-32-0)Ganciclovir
Número de pedido:LE12383
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:07
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82410-32-0)更昔洛韦
Número de pedido:LE19316851
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:48
Precio ($):discuss personally

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